methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate
Description
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a pyrazole-derived compound featuring a benzoate ester core linked to a 1,3-dimethylpyrazole moiety via an aminomethyl bridge. This structure combines the aromaticity of the benzoate ring with the heterocyclic properties of pyrazole, which is known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-11-14(10-18(2)17-11)9-16-8-12-4-6-13(7-5-12)15(19)20-3/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
BLLQZBNZONUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-dimethyl-1H-pyrazole, which is then functionalized at the 4-position with a methyl group. This intermediate is then reacted with 4-(chloromethyl)benzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Functional Group Impact on Activity
- Ester vs. Carboxylic Acid: The target compound’s methyl ester group (vs. carboxylic acid in the 4-[(2-chlorophenyl)methyl]amino analogue) increases lipophilicity, favoring passive diffusion across biological membranes. However, carboxylic acid derivatives may exhibit higher solubility in aqueous environments, critical for bioavailability .
- Aromatic Systems : Replacing the benzoate ester with N,N-dimethylaniline (as in EN300-231085) introduces a stronger electron-donating group, which could modulate interactions with receptors like G protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 287.36 g/mol. Its structure features a benzoate moiety linked to a pyrazole ring through an amino group, which is critical for its biological interactions.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) pathways, which are essential in mediating inflammatory responses. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by interfering with signaling pathways involved in cell survival and proliferation.
- Kinase Inhibition : The compound may also inhibit specific kinases that play roles in tumor growth, further supporting its anticancer potential.
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory properties. In animal models, it effectively reduced edema and inflammatory markers, suggesting its potential for treating inflammatory diseases. A study demonstrated that administration of this compound resulted in a substantial decrease in paw swelling compared to control groups .
Anticancer Activity
The anticancer effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 22.54 | Apoptosis induction via caspase activation |
| A549 | 5.85 | Inhibition of cell proliferation |
| HCT116 | 21.3 | Interference with kinase signaling pathways |
These results indicate that this compound possesses potent anticancer activity, comparable to established chemotherapeutic agents like doxorubicin .
Study on Apoptosis Induction
In a detailed study involving the MCF-7 breast cancer cell line, researchers found that treatment with this compound led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis. The compound triggered a significant upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results showed that the compound significantly reduced paw swelling and levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its therapeutic potential for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
